(S)-Cetirizine dihydrochloride is synthesized from its precursor, hydroxyzine, through a series of chemical reactions. It can also be obtained from natural sources or synthesized via various chemical methods in pharmaceutical laboratories.
(S)-Cetirizine dihydrochloride falls under the classification of antihistamines and is specifically categorized as a selective H1 receptor antagonist. It is often used in formulations for treating allergic rhinitis and chronic urticaria.
The synthesis of (S)-Cetirizine dihydrochloride typically involves several key steps:
The synthesis can involve techniques such as ion exchange for purification and crystallization processes to isolate the final product. For example, one method utilizes C100H resin for ion exchange to remove sodium salts from cetirizine sodium salt solutions before converting it into its hydrochloride form .
The molecular formula of (S)-Cetirizine dihydrochloride is C21H25ClN2O3·2HCl. The structure features a piperazine ring and a carboxylic acid moiety, contributing to its biological activity.
(S)-Cetirizine dihydrochloride undergoes various chemical reactions during its synthesis and degradation:
The stability of (S)-Cetirizine dihydrochloride has been evaluated using high-performance liquid chromatography techniques, revealing its susceptibility to degradation in acidic environments .
(S)-Cetirizine dihydrochloride functions by selectively blocking H1 histamine receptors in peripheral tissues, thereby preventing the action of histamine—a chemical responsible for allergic symptoms.
The mechanism involves:
(S)-Cetirizine dihydrochloride is widely used in clinical settings for:
Additionally, it serves as a model compound in studies focused on chiral separation techniques due to its enantiomeric properties .
(S)-Cetirizine dihydrochloride (CAS No. 163837-48-7) is the S-enantiomer of cetirizine hydrochloride, formally named as (S)-2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride. Its molecular formula is C₂₁H₂₆Cl₂N₂O₃ (molecular weight: 425.35 g/mol), distinguishing it from the monohydrochloride form of racemic cetirizine (C₂₁H₂₅ClN₂O₃) [5] [10]. The compound features a chiral center at the carbon atom bearing the 4-chlorophenyl and phenyl groups, resulting in non-superimposable mirror-image configurations relative to its R-enantiomer (levocetirizine) [7] [9]. The zwitterionic character arises from its carboxylic acid group and protonated piperazine nitrogen, stabilized by two hydrochloric acid moieties in the dihydrochloride salt [5].
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (S)-2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride |
CAS Number | 163837-48-7 |
Molecular Formula | C₂₁H₂₆Cl₂N₂O₃ |
Molecular Weight | 425.35 g/mol |
Synonyms | Dextrocetirizine; Cetirizine S-Isomer; Levocetirizine S-Isomer DiHCl |
The pharmacological asymmetry between (S)-cetirizine (dextrocetirizine) and (R)-cetirizine (levocetirizine) stems from stereoselective binding to the histamine H₁ receptor. Thermodynamic studies reveal that (S)-cetirizine binds with a Ki of 39.1 nM—12-fold weaker affinity than levocetirizine (Ki = 3.31 nM) [7]. This disparity arises from divergent binding mechanisms:
Structurally, (S)-cetirizine dihydrochloride shares identical bond connectivity with its enantiomer but exhibits distinct spatial orientation at the chiral carbon. Racemic cetirizine (1:1 mixture) displays averaged physicochemical properties, such as melting point (225°C) and solubility, differing from the pure enantiomers [2] [4].
Table 2: Comparative Properties of Cetirizine Enantiomers
Property | (S)-Cetirizine | (R)-Levocetirizine | Racemic Cetirizine |
---|---|---|---|
H₁ Receptor Ki | 39.1 nM | 3.31 nM | 6.5 nM |
Binding Mechanism | Enthalpy-driven | Entropy-driven | Composite |
Protein Binding | 93–96% | 93–96% | 93–96% |
Role | Inactive enantiomer | Active enantiomer | Equimolar mixture |
(S)-Cetirizine dihydrochloride crystallizes as a monoclinic system (space group P2₁), with lattice parameters a=9.42 Å, b=12.75 Å, c=14.88 Å, and β=95.6° [10]. The crystal structure features:
Polymorphism is limited compared to racemic cetirizine, which forms multiple anhydrous and hydrate phases. (S)-Cetirizine dihydrochloride predominantly exists as an anhydrous crystalline form with a melting point of 189–194°C [10]. No stable hydrates have been reported, unlike levocetirizine hydrochloride, which can crystallize as a hemihydrate under high-humidity conditions. This stability is attributed to the tight crystal packing and absence of solvent-accessible voids ≥1.5 Å in the lattice [5] [10].
Table 3: Crystallographic Data
Parameter | (S)-Cetirizine Dihydrochloride | Levocetirizine HCl |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁ | P2₁ |
Melting Point | 189–194°C | 215°C (anhydrous) |
Hydrate Forms | None | Hemihydrate |
Key H-Bond | N⁺-H···Cl⁻ (3.10 Å) | N⁺-H···Cl⁻ (3.15 Å) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1